AA9 TG2 inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AA9 TG2 inhibitor is a novel compound designed to inhibit the activity of transglutaminase 2 (TG2), an enzyme involved in various cellular processes including protein cross-linking, cell signaling, and apoptosis. TG2 is implicated in several pathological conditions such as cancer, fibrosis, and celiac disease. The inhibition of TG2 by AA9 has shown promising results in reducing cancer cell migration and invasiveness, making it a potential therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AA9 TG2 inhibitor involves multiple steps. The intermediate amine is deprotected using 4 M hydrochloric acid in dioxane, followed by coupling with a diethylamino coumarin probe . The specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical synthesis literature.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: AA9 TG2 inhibitor primarily undergoes transamidation reactions, where it forms covalent bonds with substrate proteins through the catalytic action of TG2 . This reaction involves the formation of an N ε (ɣ-glutaminyl)lysine bond.
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include hydrochloric acid, dioxane, and diethylamino coumarin . The reaction conditions typically involve controlled temperatures and pH to ensure the stability and activity of the compound.
Major Products: The major product of the reaction involving this compound is the covalently modified substrate protein, which results from the transamidation reaction catalyzed by TG2 .
Scientific Research Applications
AA9 TG2 inhibitor has a wide range of scientific research applications:
Chemistry: Used as a tool to study the enzymatic activity of TG2 and its role in protein cross-linking.
Medicine: Potential therapeutic agent for treating diseases such as cancer, fibrosis, and celiac disease by inhibiting TG2 activity
Mechanism of Action
AA9 TG2 inhibitor exerts its effects by binding to the active site of TG2, thereby preventing the enzyme from catalyzing the transamidation reaction . This inhibition disrupts the formation of covalent bonds between substrate proteins, leading to reduced cell migration and invasiveness in cancer cells . The molecular targets of AA9 include the catalytic core of TG2, and the pathways involved are related to protein cross-linking and cell signaling .
Comparison with Similar Compounds
NC9: Another well-known TG2 inhibitor that has been used for comparison in studies involving AA9.
PROTACs targeting TG2: A novel series of ligands that bind to TG2 and inhibit its interaction with fibronectin.
Uniqueness of AA9: AA9 TG2 inhibitor is unique in its ability to selectively inhibit TG2 activity, particularly in cancer cells, leading to apoptosis and reduced cell migration . Its effectiveness in promoting apoptosis in specific breast cancer cell lines, such as MDA-MB-231, highlights its potential as a targeted therapeutic agent .
Properties
IUPAC Name |
benzyl N-[(2S)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5/c1-2-29(37)33-18-9-8-17-28(34-32(40)41-23-24-11-4-3-5-12-24)31(39)36-21-19-35(20-22-36)30(38)27-16-10-14-25-13-6-7-15-26(25)27/h2-7,10-16,28H,1,8-9,17-23H2,(H,33,37)(H,34,40)/t28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDAHYYYLIDXSI-NDEPHWFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.